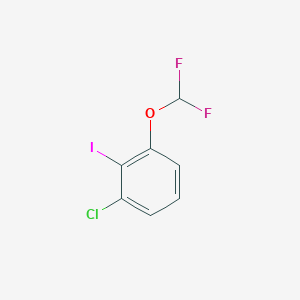
1-Chloro-3-(difluoromethoxy)-2-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(difluoromethoxy)-2-iodobenzene is an aromatic compound characterized by the presence of chlorine, difluoromethoxy, and iodine substituents on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(difluoromethoxy)-2-iodobenzene typically involves the introduction of the difluoromethoxy group and the iodine atom onto a chlorobenzene derivative. One common method includes the following steps:
Halogenation: Starting with a chlorobenzene derivative, the iodine atom can be introduced via electrophilic iodination using iodine and an oxidizing agent such as nitric acid.
Methoxylation: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl ether in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and methoxylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 1-Chloro-3-(difluoromethoxy)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles or electrophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like iodine monochloride (ICl) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile or electrophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as alcohols or amines.
科学的研究の応用
1-Chloro-3-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 1-Chloro-3-(difluoromethoxy)-2-iodobenzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as chlorine and difluoromethoxy can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The iodine atom can also participate in halogen bonding, affecting the compound’s biological activity.
類似化合物との比較
- 1-Chloro-3-fluoro-2-methoxybenzene
- 1-Chloro-3-(difluoromethoxy)-2-methoxy-5-(trifluoromethyl)benzene
- 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene
Comparison: 1-Chloro-3-(difluoromethoxy)-2-iodobenzene is unique due to the presence of both iodine and difluoromethoxy groups, which impart distinct chemical and physical properties
特性
分子式 |
C7H4ClF2IO |
|---|---|
分子量 |
304.46 g/mol |
IUPAC名 |
1-chloro-3-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H |
InChIキー |
SUKCVTKZTOHNSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)I)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)

![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)
![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)







